N-(5-chloro-2-cyanophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2/c21-15-8-7-13(11-23)18(10-15)24-19(26)16-5-3-9-25(20(16)27)12-14-4-1-2-6-17(14)22/h1-10H,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRFTBPNCAYZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-cyanophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 398.24 g/mol
- CAS Number : 899754-13-3
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions including the formation of dihydropyridine derivatives through cyclization reactions involving appropriate precursors. The detailed synthetic pathways are often documented in chemical literature, showcasing various reaction conditions and yields.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays using human lung adenocarcinoma (A549) cells demonstrated significant cytotoxic effects. The compound exhibited a dose-dependent reduction in cell viability, comparable to established chemotherapeutics like cisplatin. Specifically, at a concentration of 100 µM, the compound reduced A549 cell viability significantly, indicating its potential as an anticancer agent.
Table 1: Anticancer Activity Against A549 Cells
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| This compound | 100 | 66 |
| Cisplatin | 100 | 50 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus and other pathogens. In these studies, it demonstrated promising activity, particularly against strains resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 2: Antimicrobial Activity Against Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Apoptosis Induction : It has been shown to activate apoptotic pathways leading to programmed cell death in malignant cells.
- Antibacterial Mechanisms : For antimicrobial activity, it likely disrupts bacterial cell membranes and inhibits essential metabolic processes.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction without severe side effects typically associated with chemotherapy.
- Combination Therapy : Research indicates that combining this compound with other agents enhances its effectiveness against resistant bacterial strains.
Comparison with Similar Compounds
Key Structural Features and Substituent Analysis
The table below summarizes critical structural differences between the target compound and selected analogs:
Conformational and Electronic Differences
- Planarity and π-Conjugation : The target compound’s amide bridge facilitates extended π-conjugation, similar to the brominated analog in . This planar conformation may enhance intermolecular interactions (e.g., stacking) in biological systems.
- Chlorine vs. Bromine: Bromine’s larger atomic radius in may alter steric bulk and electronic distribution compared to chlorine in the target compound. Multiple Chlorines: The dichlorinated analogs in and 6 exhibit higher lipophilicity, which could enhance membrane permeability but also increase toxicity risks.
Intermolecular Interactions
- Hydrogen Bonding: The brominated analog in forms centrosymmetric dimers via N–H⋯O hydrogen bonds . The target compound’s amide group likely supports similar interactions, though the cyano group may reduce hydrogen-bonding capacity compared to hydroxyl or amine groups.
- Steric Effects : The bulky 2,6-dichlorobenzyl group in may hinder molecular packing or target binding, whereas the target compound’s 2-chlorobenzyl substituent offers a balance between steric bulk and flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
